(2S,3R)-2-Amino-3-mercaptobutanoic acid
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Overview
Description
(2S,3R)-2-Amino-3-mercaptobutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-mercaptobutanoic acid can be achieved through several methods
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-mercaptobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S,3R)-2-Amino-3-mercaptobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme catalysis and protein structure.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-3-mercaptobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure and function. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Amino-3-mercaptobutanoic acid
- (2R,3R)-2-Amino-3-mercaptobutanoic acid
- (2R,3S)-2-Amino-3-mercaptobutanoic acid
Uniqueness
(2S,3R)-2-Amino-3-mercaptobutanoic acid is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The presence of both an amino group and a thiol group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
43083-53-0 |
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Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2-,3-/m1/s1 |
InChI Key |
TYEIDAYBPNPVII-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)S |
Canonical SMILES |
CC(C(C(=O)O)N)S |
Origin of Product |
United States |
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